molecular formula C6H3IN4O2 B6189017 1-azido-2-iodo-4-nitrobenzene CAS No. 89488-55-1

1-azido-2-iodo-4-nitrobenzene

Cat. No.: B6189017
CAS No.: 89488-55-1
M. Wt: 290
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Description

1-azido-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), an iodine atom (I), and a nitro group (NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of iodobenzene to form 1-iodo-4-nitrobenzene, followed by the substitution of the nitro group with an azido group using sodium azide under suitable reaction conditions .

Industrial Production Methods

While specific industrial production methods for 1-azido-2-iodo-4-nitrobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-azido-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the azido group, leading to the formation of different nitrogen-containing products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the azido group with an amine group.

    Reduction: The major product is 1-amino-2-iodo-4-nitrobenzene.

    Oxidation: Various nitrogen oxides or other nitrogen-containing compounds.

Scientific Research Applications

1-azido-2-iodo-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in bioorthogonal chemistry, where it participates in reactions that do not interfere with biological processes, making it useful for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-azido-2-iodo-4-nitrobenzene involves its reactivity with various chemical reagents. The azido group can participate in click chemistry reactions, forming stable triazole rings. The nitro group can undergo reduction to form amino derivatives, which can further react to form a variety of products. The iodine atom can be involved in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    1-iodo-4-nitrobenzene: Similar structure but lacks the azido group. It is used in similar types of reactions but has different reactivity due to the absence of the azido group.

    1-azido-4-iodobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    1-azido-2-nitrobenzene: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.

Uniqueness

1-azido-2-iodo-4-nitrobenzene is unique due to the presence of all three functional groups (azido, iodine, and nitro) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and other research applications.

Properties

CAS No.

89488-55-1

Molecular Formula

C6H3IN4O2

Molecular Weight

290

Purity

95

Origin of Product

United States

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